Visudyne (TN)

Description

Molecular Interactions in Photosensitizer Activation

Verteporfin’s chemical architecture (C₄₁H₄₂N₄O₈) features a porphyrin macrocycle with functionalized side chains, including methyl ester and propanoate groups. These modifications enhance its lipophilicity, facilitating preferential accumulation in neovascular endothelial cells via lipoprotein-mediated transport. Upon intravenous administration, verteporfin localizes within mitochondrial membranes of target cells, as demonstrated in gastric cancer models where fluorescence imaging confirmed mitochondrial colocalization.

The molecule’s electronic configuration enables absorption of 689 nm light, a wavelength selected for optimal tissue penetration and minimal interference from endogenous chromophores. Photoexcitation promotes verteporfin to an excited triplet state, a metastable configuration primed for energy transfer to molecular oxygen. Critical to this process is the molecule’s extended π-conjugation system, which lowers the energy gap between ground and excited states, permitting efficient intersystem crossing.

Table 1: Key Photophysical Properties of Verteporfin

Reactive Oxygen Species Generation Pathways

Light-activated verteporfin initiates oxygen-dependent photochemical reactions through two primary mechanisms:

Type II Pathway (Dominant) : Energy transfer from triplet-state verteporfin to ground-state molecular oxygen (³O₂) generates singlet oxygen (¹O₂), a highly reactive electrophile. In gastric cancer cells, verteporfin-PDT produced measurable ¹O₂ levels via fluorescence detection, with signal intensity correlating with irradiation dose.

Type I Pathway (Secondary) : Electron transfer reactions yield superoxide anion (O₂⁻- ) and hydroxyl radicals (- OH), though these species constitute <15% of total ROS output based on scavenger studies.

The spatial distribution of ROS generation is critically influenced by verteporfin’s subcellular localization. Mitochondrial accumulation directs oxidative damage to electron transport chain components, triggering apoptosis through cytochrome c release. In choroidal endothelial cells, ROS preferentially oxidize membrane phospholipids, inducing loss of vascular integrity.

Table 2: Comparative ROS Yields in Verteporfin-PDT

| ROS Species | Relative Yield (%) | Biological Target |

|---|---|---|

| Singlet oxygen (¹O₂) | 85-92 | Membrane lipids, proteins |

| Superoxide (O₂⁻- ) | 6-10 | DNA, iron-sulfur clusters |

| Hydroxyl radical (- OH) | 2-5 | Nonspecific oxidation |

Vascular Occlusion Mechanisms in Choroidal Neovascularization

Verteporfin-PDT induces vascular shutdown through a cascade of interrelated events:

Direct Endothelial Damage : ¹O₂-mediated lipid peroxidation compromises endothelial cell membranes, increasing vascular permeability. In vitro models demonstrate 60-75% reduction in transendothelial electrical resistance within 1 hour post-PDT.

Procoagulant Activation : Oxidative stress triggers thromboxane A₂ (TXA₂) synthesis, inducing platelet aggregation and fibrin deposition. The FDA label notes TXA₂ levels increase 3-5 fold post-PDT, persisting for 24-48 hours.

Vasoconstrictive Signaling : ROS upregulate endothelin-1 expression while suppressing nitric oxide synthase, creating a sustained vasoconstrictive state.

Inflammatory Mediation : Damaged endothelium releases TNF-α and IL-6, recruiting leukocytes that physically obstruct capillaries.

Table 3: Temporal Progression of Vascular Occlusion

| Time Post-PDT | Event | Key Mediators |

|---|---|---|

| 0-15 minutes | Membrane peroxidation | ¹O₂, lipid hydroperoxides |

| 15-60 minutes | Platelet adhesion | TXA₂, P-selectin |

| 1-6 hours | Leukocyte infiltration | IL-8, CCL2 |

| 6-24 hours | Thrombus maturation | Fibrin, factor XIII |

The specificity of verteporfin-PDT for pathological vasculature arises from differential drug retention. Neovessels exhibit enhanced permeability and retention (EPR) effects, accumulating 3-4 times more verteporfin than mature vessels. Concurrently, the short drug-light interval (15 minutes post-infusion) limits systemic photosensitivity while maximizing target selectivity.

Properties

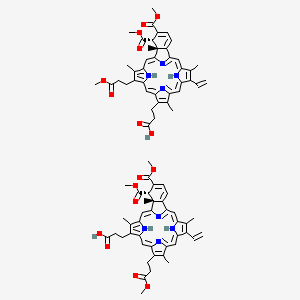

Molecular Formula |

C82H84N8O16 |

|---|---|

Molecular Weight |

1437.6 g/mol |

IUPAC Name |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |

InChI Key |

NJLRKAMQPVVOIU-IDLGWYNRSA-N |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |

Origin of Product |

United States |

Preparation Methods

Materials and Initial Setup

Reconstitution begins with assembling sterile materials:

-

15 mg vial of lyophilized verteporfin powder

-

7 mL of Sterile Water for Injection (SWFI)

-

10–20 mL syringes

-

Standard syringe needles (18–20 gauge)

-

Protective light-blocking materials

The vial must remain protected from light until administration.

Step-by-Step Reconstitution

Critical Parameters:

-

Final concentration : 2 mg/mL verteporfin (7.5 mL total volume).

-

Stability : Reconstituted solution must be used within 4 hours and shielded from light.

Dilution for Intravenous Infusion

Body Surface Area (BSA) Calculation

The dose is individualized using BSA:

BSA is calculated via the Mosteller formula or a standardized nomogram.

Table 1: Example Dilution for a 1.8 m² BSA Patient

| Parameter | Value |

|---|---|

| Total Drug Dose | 10.8 mg |

| Visudyne Volume | 5.4 mL |

| D5W Volume | 24.6 mL |

Dilution Protocol

-

Withdraw 5 mL of D5W into two syringes for line patency checks.

-

Aspirate air to the 30 mL mark to create space for Visudyne.

-

Add reconstituted Visudyne to the D5W using a 1.2-micron sterile filter.

Intravenous Administration

Infusion Setup

Light Activation Timing

Laser activation at 689 nm ±3 nm begins 15 minutes post-infusion start , delivering 50 J/cm² over 83 seconds.

Clinical and Practical Considerations

Pharmacist and Technician Training

Chemical Reactions Analysis

Photodynamic Activation Reaction

Verteporfin undergoes a two-stage photochemical process when exposed to nonthermal red light (689 nm). The reaction proceeds as follows:

-

Light Absorption : Verteporfin absorbs light energy, transitioning from its ground state to an excited singlet state ().

-

Triplet State Formation : The excited singlet state rapidly converts to a triplet state () via intersystem crossing .

-

Oxygen Interaction : The triplet state reacts with molecular oxygen () via triplet-triplet annihilation , generating singlet oxygen () and reactive oxygen radicals .

This singlet oxygen is highly cytotoxic, causing localized damage to neovascular endothelial cells and occluding abnormal blood vessels .

Type I vs. Type II Photochemical Reactions

Verteporfin’s activity is categorized into two primary reaction pathways:

| Parameter | Type I Reaction | Type II Reaction |

|---|---|---|

| Mechanism | Electron/hydrogen transfer from substrates | Direct energy transfer to molecular oxygen |

| Key Intermediates | Free radicals (e.g., superoxide) | Singlet oxygen () |

| Implications | Oxidative stress via radical intermediates | Direct oxidation of cellular components |

| Dominant Pathway | Minor role in verteporfin’s action | Primary mechanism for verteporfin’s efficacy |

Type II reactions dominate due to verteporfin’s high triplet quantum yield and spin-state compatibility with ground-state oxygen () .

Metabolic Reactions

Verteporfin undergoes partial hydrolysis by liver and plasma esterases to form its diacid metabolite:

This metabolism occurs at a slow rate, with a terminal elimination half-life of ~5–6 hours .

Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield () of verteporfin is 0.7 in methanol, indicating high efficiency in generating reactive oxygen species . This parameter directly correlates with its therapeutic effectiveness.

Key Reaction Interdependencies

-

Light Dose : Exceeding optimal light exposure increases collateral damage to healthy tissue .

-

Oxygen Availability : Hypoxic conditions reduce singlet oxygen formation, diminishing efficacy .

-

Drug Stability : Verteporfin degrades rapidly in saline solutions, necessitating reconstitution in 5% dextrose and light protection .

Clinical Implications of Reaction Pathways

Scientific Research Applications

Indications for Use

Visudyne is indicated for the treatment of:

- Predominantly Classic Subfoveal Choroidal Neovascularization : Commonly associated with age-related macular degeneration.

- Pathologic Myopia : A condition where excessive elongation of the eyeball leads to vision complications.

- Presumed Ocular Histoplasmosis : A fungal infection that can lead to CNV.

The drug is administered intravenously and activated by light at a wavelength of approximately 689 nm, which generates reactive oxygen species that damage the abnormal blood vessels in the retina, leading to their occlusion and subsequent therapeutic effects .

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of Visudyne in reducing vision loss associated with CNV. Key findings include:

- In studies involving over 600 patients with classic subfoveal CNV due to AMD, Visudyne showed a significant reduction in disease progression compared to placebo .

- Patients treated with Visudyne had a lower incidence of vascular leakage and better visual outcomes over time compared to those receiving placebo treatments .

Table 1: Summary of Clinical Trials

| Study Type | Population Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Randomized Controlled Trial | 609 | Up to 5 years | Visual acuity improvement | Significant improvement vs. placebo |

| Two-Year Study | 339 | 2 years | Response rate | Higher response rate in treatment group |

| Combination Therapy Study | Varies | Varies | Visual outcomes | Fewer injections needed with combination therapy |

Safety Profile and Side Effects

While Visudyne is generally well-tolerated, potential side effects include:

- Photosensitivity reactions post-treatment.

- Localized pain at the injection site.

- Rare instances of severe allergic reactions.

Patients are advised to avoid direct sunlight exposure for a period following treatment to mitigate risks associated with photosensitivity .

Innovative Research and Future Directions

Recent studies have explored innovative applications and formulations of Visudyne:

- Combination Therapies : Research is ongoing into the efficacy of combining Visudyne with anti-vascular endothelial growth factor (anti-VEGF) therapies, potentially reducing the need for frequent injections while maintaining visual acuity .

- In Situ Delivery Systems : Investigations into gelation-based delivery systems aim to improve localized drug delivery for enhanced therapeutic outcomes .

Mechanism of Action

The mechanism of action of Visudyne involves its activation by nonthermal red light in the presence of oxygen. Once activated, Visudyne generates singlet oxygen and other reactive oxygen species, which cause local damage to the endothelium of abnormal blood vessels. This leads to vessel occlusion and the subsequent reduction of abnormal blood flow .

Comparison with Similar Compounds

Mechanism of Action

Key Differences :

- Visudyne requires laser activation and oxygen to produce cytotoxic ROS, making its action localized but dependent on precise light dosing .

- Anti-VEGF agents (ranibizumab, bevacizumab) directly inhibit vascular endothelial growth factor (VEGF), a key driver of neovascularization, without requiring light activation .

Efficacy in Clinical Trials

Table 1: Efficacy in AMD Treatment (12-Month Outcomes)

| Trial/Compound | Visual Acuity Change (Letters) | % Patients Losing <15 Letters | Reference |

|---|---|---|---|

| Visudyne (TAP) | -9.5 (loss) | 67% | |

| Ranibizumab (ANCHOR) | +11.3 (gain) | 96% | |

| Bevacizumab | +8.0 (gain) | 90% |

- The ANCHOR trial showed ranibizumab outperformed Visudyne, with a 20.8-letter difference in acuity outcomes .

- Anti-VEGF Agents : Provide vision improvement and higher rates of stability, making them first-line therapies for wet AMD .

Pharmacokinetics and Administration

| Parameter | Visudyne | Ranibizumab | Bevacizumab |

|---|---|---|---|

| Route | Intravenous + Laser | Intravitreal injection | Intravitreal injection |

| Half-life | 5–6 hours | 9 days | 20 days |

| Dosing | Every 3 months | Monthly | Monthly |

- Visudyne : Complex administration requiring coordinated IV infusion and laser activation .

- Anti-VEGF Agents : Simplified intravitreal injections but require frequent dosing .

Current Market Status

Biological Activity

Visudyne, known generically as verteporfin, is a photosensitizing agent primarily used in photodynamic therapy (PDT) for the treatment of predominantly classic subfoveal choroidal neovascularization (CNV) associated with age-related macular degeneration (AMD), pathologic myopia, and presumed ocular histoplasmosis. Its mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by specific wavelengths of light, leading to localized damage to abnormal blood vessels in the retina.

- Photosensitization : Verteporfin is activated by non-thermal red light (690 nm), which excites the molecule and leads to the production of ROS. These ROS cause damage to endothelial cells lining the neovascular lesions, resulting in vascular occlusion and subsequent reduction of fluid leakage.

- Targeting Neovascularization : The selective uptake of verteporfin by neovascular tissues allows for targeted treatment, minimizing damage to surrounding healthy tissues.

Clinical Efficacy

Visudyne has demonstrated significant efficacy in reducing neovascular lesions and fluid leakage in patients with wet AMD. Clinical studies reveal:

- Reduction in Fluid Leakage : In a clinical trial involving 402 patients treated with Visudyne, 51% showed no vascular leakage compared to 29% in the placebo group .

- Long-term Outcomes : At 24 months, patients treated with Visudyne had fewer large lesions and a lower disease progression rate (23% vs. 54% in placebo) indicating sustained efficacy over time .

Data Table: Clinical Trial Results

| Study Parameter | Visudyne Group (n=402) | Placebo Group (n=207) |

|---|---|---|

| No Vascular Leakage (%) | 51% | 29% |

| Disease Progression (%) | 23% | 54% |

| Average Treatments per Year | Year 1: 3.5 | N/A |

| Year 2: 2.4 | N/A | |

| Year 3: 1.3 | N/A |

Case Studies

- Case Study A : A 65-year-old male with classic CNV underwent treatment with Visudyne. Post-treatment imaging showed a significant reduction in lesion size and improved visual acuity from 20/200 to 20/80 after three treatments over six months.

- Case Study B : A 72-year-old female with AMD received Visudyne therapy. After one year, she reported stable vision with no signs of disease progression, demonstrating the potential for long-term benefits from PDT.

Safety Profile

Visudyne is generally well-tolerated; however, potential side effects include:

- Photosensitivity : Patients must avoid direct sunlight for at least 48 hours post-treatment due to increased sensitivity.

- Visual Disturbances : Some patients may experience transient visual disturbances during or shortly after treatment.

Research Findings

Recent studies have focused on enhancing the delivery and efficacy of verteporfin through novel formulations such as lipid nanoparticles. These formulations aim to improve solubility and cellular uptake:

- Lipid Nanoparticle Studies : Research indicates that lipid nanoparticles can effectively deliver verteporfin, enhancing its therapeutic effects while reducing systemic toxicity . In vitro studies show that cellular uptake of verteporfin encapsulated in solid lipid nanoparticles (SLNs) was significantly improved compared to free verteporfin.

Table: Comparison of Free Verteporfin vs. SLN-Encapsulated Verteporfin

| Parameter | Free Verteporfin | SLN-Encapsulated Verteporfin |

|---|---|---|

| Cellular Uptake (μM) | Higher initial uptake | Lower initial uptake |

| Maximum Uptake Time | Reached plateau at 2h | Steady increase over time |

| Cytotoxicity | Higher | Lower |

Q & A

Basic Research Questions

Q. How can researchers establish the molecular mechanism of Visudyne’s photodynamic activity in age-related macular degeneration (AMD)?

- Methodological Answer : Use in vitro models (e.g., retinal pigment epithelial cells) to measure reactive oxygen species (ROS) generation post-light activation. Pair quantitative assays (e.g., fluorescence probes for ROS) with immunohistochemistry to map cellular damage pathways. Validate findings using knockout models or inhibitors targeting suspected pathways (e.g., VEGF signaling) .

Q. What experimental designs are suitable for assessing Visudyne’s cellular uptake and retention kinetics?

- Methodological Answer : Employ radiolabeled Visudyne in pharmacokinetic studies using animal models. Use HPLC or mass spectrometry to quantify tissue-specific concentrations over time. Control variables include light exposure timing and dosage, with statistical models (e.g., nonlinear regression) to estimate half-life and biodistribution .

Q. How can researchers standardize pharmacokinetic parameters for Visudyne across preclinical models?

- Methodological Answer : Conduct cross-species comparative studies (rodent vs. primate) under controlled light conditions. Use compartmental modeling to account for interspecies variability in metabolic rates. Include validation steps using peer-reviewed protocols from existing AMD studies .

Advanced Research Questions

Q. How can factorial experimental design optimize Visudyne’s light dosage and drug concentration parameters for minimal collateral tissue damage?

- Methodological Answer : Implement a 2x2 factorial design varying light intensity (low/high) and Visudyne concentration. Measure outcomes via OCT imaging and histopathology. Use ANOVA to identify interaction effects and response surface methodology to pinpoint optimal combinations .

Q. What strategies resolve contradictions in Visudyne’s therapeutic efficacy across patient subgroups (e.g., differing genetic risk factors)?

- Methodological Answer : Perform meta-analyses of clinical trial data stratified by genetic markers (e.g., CFH polymorphisms). Apply mixed-effects models to account for heterogeneity. Validate with in silico simulations (e.g., Monte Carlo methods) to assess confounding variables .

Q. Which statistical methods are most robust for analyzing nonlinear dose-response relationships in Visudyne-based therapies?

- Methodological Answer : Compare logistic regression, probit models, and machine learning algorithms (e.g., random forests) using cross-validation. Prioritize methods with the lowest AIC/BIC scores. Include sensitivity analyses to address outliers in dose-ranging studies .

Q. How can systematic reviews integrate heterogeneous data on Visudyne’s long-term outcomes while adhering to PRISMA guidelines?

- Methodological Answer : Develop a search strategy using Boolean operators (e.g., "Visudyne" AND "long-term" AND "AMD") across PubMed, Embase, and Web of Science. Use PICO framework to define inclusion criteria. Assess bias via ROBINS-I tool and synthesize data using GRADE criteria for evidence strength .

Methodological Considerations

- Data Synthesis : Use tools like RevMan for meta-analyses and forest plots to visualize effect sizes. Include subgroup analyses for genetic or demographic variables .

- Experimental Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. Validate protocols with pilot studies to preempt power calculation errors .

- Reporting Standards : Follow CONSORT for clinical trials and ARRIVE for preclinical studies. Use appendices for raw datasets and supplementary figures to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.